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Abstract

The protein Angiopoietin-like 8 (ANGPTL8), the product of the C19orf80 gene, has emerged as

a critical regulator of lipid metabolism, primarily through its intricate control of lipoprotein lipase

(LPL) activity. Predominantly secreted by the liver and adipose tissue, ANGPTL8 is an atypical

member of the ANGPTL family, lacking the canonical C-terminal fibrinogen-like domain. Its

primary function is not executed in isolation but through the formation of dynamic, tissue-

specific complexes with ANGPTL3 and ANGPTL4. In the fed state, the liver-derived ANGPTL3-

ANGPTL8 complex potently inhibits LPL in oxidative tissues, thereby directing triglycerides

(TGs) to adipose tissue for storage. Concurrently, the ANGPTL4-ANGPTL8 complex in adipose

tissue exhibits reduced inhibitory capacity, facilitating local TG uptake. The expression of

ANGPTL8 is tightly regulated by nutritional and hormonal signals, most notably insulin. While

its role in lipid partitioning is well-defined, its impact on glucose homeostasis remains an area

of active investigation and debate. This guide provides a comprehensive overview of the

molecular biology of ANGPTL8, its regulatory mechanisms, functional roles in metabolic

pathways, and its potential as a therapeutic target for dyslipidemia and related metabolic

disorders.

Introduction
The Angiopoietin-like (ANGPTL) protein family consists of eight secreted glycoproteins

(ANGPTL1-8) that play diverse roles in metabolism, angiogenesis, and inflammation.[1] Among

these, ANGPTL8, encoded by the C19orf80 gene in humans and Gm6484 in mice, is a unique
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member first identified in 2012.[1][2][3] Also known by various names including betatrophin,

lipasin, and Refeeding-Induced Fat and Liver (RIFL), ANGPTL8 is structurally distinct from

other family members as it lacks the characteristic C-terminal fibrinogen-like domain and

consists primarily of an N-terminal coiled-coil domain.[1][2] This structural feature underlies its

unique mechanism of action, which relies on forming heterodimeric complexes with other

ANGPTL proteins to modulate lipid metabolism.[4][5] This document serves as a technical

resource for researchers and drug development professionals, detailing the core functions,

regulatory networks, and experimental basis of ANGPTL8 biology.

Molecular Biology and Regulation of ANGPTL8
Gene and Protein Structure
The human C19orf80 gene is located on chromosome 19p13.2.[3] It encodes a 198-amino

acid, 22-kDa secreted protein.[1][2] The N-terminal region contains a signal peptide for

secretion and a coiled-coil domain that shares structural homology with the N-termini of

ANGPTL3 and ANGPTL4, which is crucial for its interaction with these proteins and its role in

LPL inhibition.[1][2]

Tissue Expression and Secretion
ANGPTL8 is predominantly expressed and secreted from the liver and adipose tissue.[6] While

both tissues produce ANGPTL8, its efficient secretion into circulation, particularly from the liver,

appears to be dependent on its co-expression and complex formation with ANGPTL3.[3][7]

Regulation of Expression
ANGPTL8 expression is highly sensitive to the body's nutritional and hormonal state, acting as

a key metabolic switch between fasting and feeding.

Nutritional Cues: Its expression is significantly upregulated in the fed state (refeeding) and

suppressed during fasting.[6][8]

Hormonal and Signaling Pathways:

Insulin and Glucose: These are potent inducers of ANGPTL8 expression in both

hepatocytes and adipocytes.[9][10]
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AMP-activated protein kinase (AMPK): Activation of AMPK signaling acts as a negative

regulator, opposing the inductive effects of insulin.[9][10]

Transcription Factors: A network of transcription factors, including CCAAT/enhancer-

binding protein (C/EBPβ), sterol regulatory element-binding protein 1c (SREBP1c), and

liver X receptor alpha (LXRα), mediates these regulatory inputs.[8][9]

Thyroid Hormone: This hormone has also been shown to upregulate ANGPTL8

expression.[6][11]
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Caption: Regulation of ANGPTL8 gene expression by nutritional and hormonal signals.
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Core Function in Lipid Metabolism: The ANGPTL3-4-
8 Model
ANGPTL8's primary role is to orchestrate the partitioning of circulating triglycerides (TGs) by

inhibiting LPL, the rate-limiting enzyme for the hydrolysis of TGs from chylomicrons and very-

low-density lipoproteins (VLDL).[12][13] This function is achieved through its interaction with

ANGPTL3 and ANGPTL4.[12]

The ANGPTL3-ANGPTL8 Complex
In the fed state, ANGPTL8 and ANGPTL3 are both secreted by the liver and form a stable

heterodimeric complex in circulation.[3][12] While ANGPTL3 or ANGPTL8 alone are weak

inhibitors of LPL, the ANGPTL3-ANGPTL8 complex is a highly potent inhibitor.[4][14] ANGPTL8

dramatically increases the ability of ANGPTL3 to bind to LPL and inhibit its activity.[4][14] This

complex acts in an endocrine fashion to suppress LPL activity in oxidative tissues like the heart

and skeletal muscle, thereby preventing these tissues from taking up fatty acids and directing

TG-rich lipoproteins toward white adipose tissue (WAT) for energy storage.[12][15][16]

The ANGPTL4-ANGPTL8 Complex
Simultaneously in the fed state, insulin stimulates ANGPTL8 expression in WAT while

suppressing the expression of ANGPTL4.[12] ANGPTL8 can form a complex with the remaining

ANGPTL4 locally within the adipose tissue.[12][17] In stark contrast to the ANGPTL3-

ANGPTL8 complex, the ANGPTL4-ANGPTL8 complex is a less potent LPL inhibitor than

ANGPTL4 alone.[12][17] This localized formation of a weaker inhibitory complex results in a net

increase in adipose LPL activity, promoting the efficient clearance of TGs from circulation and

their storage as fat.[12]
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Caption: The ANGPTL3-4-8 model of triglyceride partitioning in fed vs. fasting states.

Role in Glucose Metabolism and Other Pathways
Glucose Homeostasis: A Controversial Role
The function of ANGPTL8 in glucose metabolism is less clear and subject to conflicting reports.

[18] Initial studies identifying the protein as "betatrophin" suggested it potently stimulated

pancreatic beta-cell proliferation, a finding that has not been consistently replicated and is now

largely disputed.[1] However, other research suggests ANGPTL8 may improve glucose

tolerance and enhance insulin sensitivity.[8][19] Mechanistic studies in HepG2 cells indicate

that ANGPTL8 overexpression can increase insulin-stimulated phosphorylation of Akt, GSK3β,

and FoxO1, key components of pathways that promote glycogen synthesis and inhibit
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gluconeogenesis.[20][21] Conversely, some studies in knockout mice and humans show that

ANGPTL8 deficiency is associated with improved glucose tolerance, independent of its effects

on lipid metabolism.[9] This discrepancy highlights the complex, and possibly context-

dependent, role of ANGPTL8 in regulating glucose homeostasis.

Other Signaling Pathways
Emerging evidence implicates ANGPTL8 in a variety of other cellular processes beyond

metabolism:

Inflammation and Fibrosis: In hepatic stellate cells, ANGPTL8 can act as a proinflammatory

factor by binding to the leukocyte immunoglobulin-like receptor B2 (LILRB2), which activates

ERK signaling and promotes the expression of genes associated with liver fibrosis.[6][22] It

has also been linked to the NF-κB signaling pathway in certain cancers.[22]

Adipogenesis and Ectopic Fat Deposition: ANGPTL8 has been shown to promote the

adipogenic differentiation of mesenchymal stem cells by inhibiting the Wnt/β-catenin

signaling pathway, which may contribute to ectopic fat deposition.[22]

Cardiovascular Disease: Elevated levels of ANGPTL8 have been associated with

atherosclerosis, hypertension, and cardiomyopathy, potentially through its effects on vascular

smooth muscle cell proliferation via the PI3K-Akt pathway.[6][18][22]

Quantitative Data Summary
The following tables summarize key quantitative data related to ANGPTL8 from various studies.

Table 1: ANGPTL8 Gene and Protein Characteristics
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Feature Human Mouse Reference

Gene Symbol C19orf80 Gm6484 [3]

Chromosome 19p13.2 9 A3 [3]

Protein Name ANGPTL8 ANGPTL8 [1]

Aliases
Betatrophin, Lipasin,

RIFL, TD26

Betatrophin, Lipasin,

RIFL
[1][2]

Protein Size 198 amino acids 198 amino acids [2]

| Molecular Weight | ~22 kDa | ~22 kDa |[1] |

Table 2: Effects of ANGPTL8 Modulation on Plasma Triglycerides (Animal Studies)

Modulation
Effect on Plasma
Triglycerides (TG)

Reference

Overexpression > 5-fold increase [2]

Gene Knockout/Deficiency ~ 2-fold decrease [2]

Monoclonal Antibody Inhibition Significant reduction [1]

| Antisense Oligonucleotide (ASO)| Significant reduction |[11] |

Table 3: Regulation of ANGPTL8 mRNA Expression

Condition Tissue Fold Change Reference

In vivo

hyperinsulinemia

(3h)

Human Adipose
Tissue

+14-fold [7][23]

In vivo

hyperinsulinemia (6h)

Human Adipose

Tissue
+18-fold [7][23]

| Insulin Treatment (in vitro) | 3T3-L1 Adipocytes | ~ +35-fold |[2] |
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Table 4: Clinical Associations of Circulating ANGPTL8 Levels

Associated
Condition

Finding
Odds Ratio (OR) /
Note

Reference

Type 2 Diabetes

(T2DM)

Levels are
generally increased

Associated with
insulin resistance

[6][24]

Obesity & Metabolic

Syndrome

Levels are generally

increased

Positive correlation

with BMI
[1][6]

Diabetic Nephropathy

Elevated ANGPTL8

associated with

increased albuminuria

OR = 5.65 for

increased risk
[1]

Polycystic Ovary

Syndrome (PCOS)

Elevated ANGPTL8

may predict higher

risk

OR = 2.51 [1]

| Nonalcoholic Fatty Liver Disease (NAFLD)| Levels are significantly elevated | Associated with

disease pathogenesis |[1][6] |

Key Experimental Protocols
The elucidation of ANGPTL8 function has relied on several key experimental approaches.

Protocol: Analysis of Protein-Protein Interaction via Co-
Immunoprecipitation (Co-IP)
This method is used to demonstrate the physical interaction between ANGPTL8 and

ANGPTL3.[4][14]

Cell Culture and Lysis: HEK293T cells are co-transfected with plasmids expressing tagged

versions of ANGPTL3 (e.g., HA-tag) and ANGPTL8 (e.g., FLAG-tag). After 48 hours, cells

are lysed in a non-denaturing buffer containing protease inhibitors.

Immunoprecipitation: The cell lysate is incubated with an antibody targeting one of the

proteins (e.g., anti-HA antibody) overnight at 4°C.
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Complex Capture: Protein A/G magnetic beads are added to the lysate-antibody mixture to

capture the antibody-protein complexes.

Washing: The beads are washed several times with lysis buffer to remove non-specific

binding proteins.

Elution: The bound proteins are eluted from the beads using a low-pH buffer or by boiling in

SDS-PAGE sample buffer.

Detection: The eluted sample is analyzed by Western blotting using an antibody against the

second protein (e.g., anti-FLAG antibody) to confirm co-precipitation.

1. Lyse cells co-expressing
HA-ANGPTL3 and FLAG-ANGPTL8

2. Add anti-HA antibody
to lysate

3. Incubate with
Protein A/G beads

4. Precipitate & Wash
beads to remove
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ANGPTL3-ANGPTL8 interaction
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Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Protocol: In Vitro LPL Activity Assay
This assay quantifies the inhibitory effect of ANGPTL proteins on LPL's enzymatic activity.[4]

[14]

Reagent Preparation: Recombinant LPL, ANGPTL3, and ANGPTL8 proteins are purified. A

triglyceride substrate, often a radiolabeled triolein emulsion, is prepared.

Incubation: A constant amount of LPL is pre-incubated with varying concentrations of

ANGPTL3 alone, ANGPTL8 alone, or a pre-formed ANGPTL3-ANGPTL8 complex for 30

minutes at room temperature.

Enzymatic Reaction: The triglyceride substrate is added to the LPL-inhibitor mixture to start

the reaction. The reaction proceeds for 30-60 minutes at 37°C.

Reaction Termination and Extraction: The reaction is stopped, and the released radiolabeled

free fatty acids are separated from the unhydrolyzed triglycerides using a solvent extraction

method (e.g., methanol-chloroform-heptane).
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Quantification: The radioactivity in the aqueous phase (containing the free fatty acids) is

measured using a scintillation counter. LPL activity is calculated as the amount of fatty acid

released per unit of time and is expressed as a percentage of the activity of an uninhibited

control.

Protocol: In Vivo Gene Function Analysis via Adenovirus
Overexpression
This method assesses the in vivo effect of ANGPTL8 on triglyceride metabolism in a

physiological context.[4][14]

Animal Models: Wild-type mice and ANGPTL8 knockout (KO) mice are used.

Virus Injection: Mice are injected intravenously with an adenovirus expressing a gene of

interest (e.g., human ANGPTL3) or a control virus (e.g., expressing GFP). This leads to

acute, high-level expression of the target protein, primarily in the liver.

Metabolic Analysis: At various time points post-injection (e.g., 4-7 days), blood samples are

collected from fasted or fed mice.

Data Collection: Plasma is analyzed for triglyceride levels using a colorimetric assay. Post-

heparin LPL activity can also be measured by injecting mice with heparin to release LPL from

the endothelium into the circulation, followed by an ex vivo activity assay on the collected

plasma.

Comparison: The effects of ANGPTL3 overexpression on plasma TG levels are compared

between wild-type and ANGPTL8 KO mice to determine if ANGPTL8 is required for

ANGPTL3's in vivo function.

Therapeutic Implications and Future Directions
The central role of the ANGPTL3-ANGPTL8 complex in regulating plasma triglycerides makes

it a compelling target for the treatment of hypertriglyceridemia, a major risk factor for

pancreatitis and cardiovascular disease.[11][15][16]

Therapeutic Strategies: Both monoclonal antibodies and nucleic acid-based therapies

(antisense oligonucleotides, siRNA) targeting ANGPTL3 have proven highly effective at
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lowering TGs and LDL-cholesterol. Given that ANGPTL8 is the essential activating partner

for ANGPTL3, targeting ANGPTL8 directly or disrupting the ANGPTL3-ANGPTL8 interaction

represents a promising and potentially more nuanced therapeutic strategy.[11][15]

Future Research: Key areas for future investigation include:

Resolving the conflicting roles of ANGPTL8 in glucose homeostasis to ensure that

targeting it for lipid disorders does not have adverse glycemic effects.

Further elucidating its function in other pathologies, including cardiovascular disease,

NAFLD, and cancer, to understand the full spectrum of potential on-target effects.

Developing selective inhibitors that specifically disrupt the ANGPTL3-ANGPTL8 interaction

without affecting the ANGPTL4-ANGPTL8 complex, which could theoretically lower

circulating TGs while preserving appropriate fat storage in adipose tissue.

Conclusion
The C19orf80 gene product, ANGPTL8, is a pivotal regulator of postprandial lipid trafficking. It

functions as a molecular rheostat, forming distinct complexes with ANGPTL3 and ANGPTL4 to

precisely control LPL activity and direct fatty acids to either storage or oxidative tissues based

on nutritional status. While its role in lipid metabolism is well-established and presents a clear

therapeutic opportunity, its broader functions in glucose metabolism, inflammation, and cell

proliferation are still being uncovered. Continued research into the multifaceted biology of

ANGPTL8 is essential for fully harnessing its therapeutic potential and understanding its role in

metabolic health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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